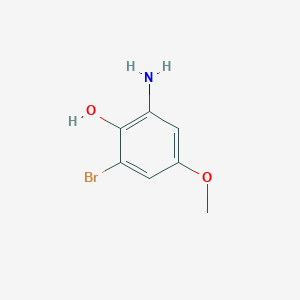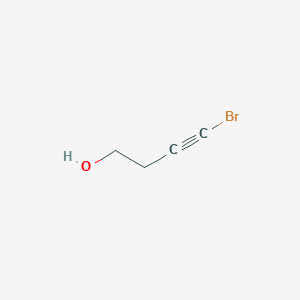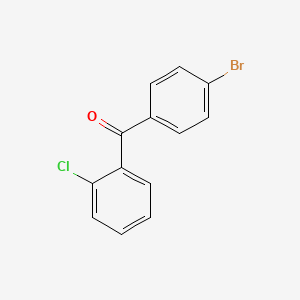
4-Brom-2'-chlorobenzophenon
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related bromophenol and chlorophenol compounds is often achieved through reactions involving phenol precursors in the presence of bromide or chloride ions. For example, the formation of 2,4,6-tribromophenol results from the chlorination of water containing phenol and bromide ion at a specific pH . Schiff base compounds containing bromo and chloro substituents are synthesized through condensation reactions, as demonstrated by the synthesis of various Schiff bases in the papers . These methods could potentially be adapted for the synthesis of 4-Bromo-2'-chlorobenzophenone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) . These studies reveal the crystalline structure, molecular geometry, and intramolecular interactions, such as hydrogen bonding, which are crucial for understanding the stability and reactivity of the compounds. The molecular structure of 4-Bromo-2'-chlorobenzophenone could be similarly analyzed to determine its conformation and electronic properties.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving bromophenols and chlorophenols, including oxidative degradation, chlorination, and photoreaction mechanisms . These reactions lead to the formation of a wide range of products, including dibenzodioxins, dibenzofurans, and other halogenated compounds. The reactivity of bromine and chlorine substituents is highlighted, with bromine often acting as a better leaving group, influencing the yield and type of products formed . The chemical reactions of 4-Bromo-2'-chlorobenzophenone would likely follow similar pathways, with its reactivity being influenced by the presence of both bromo and chloro substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols and chlorophenols are influenced by their molecular structure and the nature of their substituents. The papers describe how factors such as pH, the presence of other ions like ammonium or bromide, and solvent type can affect the transformation and degradation processes of these compounds . Computational studies provide insights into the electronic properties, vibrational frequencies, and potential for use in nonlinear optical (NLO) materials . The physical and chemical properties of 4-Bromo-2'-chlorobenzophenone would need to be experimentally determined, but they are expected to be similar to those of the related compounds discussed in the papers.
Wissenschaftliche Forschungsanwendungen
Analyse der optischen Eigenschaften
4-Brom-2'-chlorobenzophenon: wurde auf seine optischen Eigenschaften untersucht, insbesondere im Kontext organischer nichtlinearer optischer Kristalle. Die UV-Vis-Analyse wird verwendet, um diese Eigenschaften zu untersuchen, die für verschiedene optische Anwendungen entscheidend sind .
OLED-Zwischenprodukt
Diese Verbindung wird als Zwischenprodukt bei der Herstellung von organischen Leuchtdioden (OLEDs) verwendet. Die OLED-Technologie wird aufgrund ihrer überlegenen Farbe und Effizienz in Displays für Smartphones, Fernseher und andere Geräte weit verbreitet eingesetzt .
Synthese von Heterocyclen
Heterocyclische Verbindungen sind eine bedeutende Klasse organischer Verbindungen mit vielfältigen Anwendungen, darunter Pharmazeutika und Agrochemikalien. Diese Verbindung wird bei ihrer Synthese verwendet .
Produktion von Flüssigkristallen
Flüssigkristalle sind ein weiteres Anwendungsgebiet für This compound, wo es als Zwischenprodukt fungiert. Flüssigkristalle sind für die LCD-Technologie, die in Displays verwendet wird, unerlässlich .
Chemische Synthese
Die Verbindung ist an verschiedenen chemischen Syntheseprozessen beteiligt, darunter die Friedel-Crafts-Acylierungsreaktion, ein Verfahren zur Einführung von Acyl-Gruppen in aromatische Verbindungen .
Ligand für Metallkomplexe
Es wurde als Ligand für die Synthese von Metallkomplexen mit Metallen wie Zn (II), Co (II), Cu (II), Ni (II) und Mn (II) verwendet. Diese Komplexe können verschiedene Anwendungen haben, darunter Katalyse und Materialwissenschaften .
Wirkmechanismus
Target of Action
Related compounds such as profenofos, an organophosphate insecticide, have been found to target the acetylcholinesterase enzyme .
Mode of Action
It’s worth noting that similar compounds like profenofos inhibit the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of the nervous system in insects, leading to their paralysis and eventual death .
Biochemical Pathways
Related compounds have been shown to affect the gamma-aminobutyric acid (gaba) neurotransmitter, which regulates brain activity .
Pharmacokinetics
The compound’s physical properties, such as its density (15±01 g/cm^3), boiling point (3815±220 °C at 760 mmHg), and molar volume (1957±30 cm^3) suggest that it may have specific pharmacokinetic behaviors .
Result of Action
Related compounds have been shown to cause respiratory failure due to their toxicity .
Action Environment
The compound’s physical properties suggest that it may be influenced by factors such as temperature and pressure .
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCBKESUCSTXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458860 | |
| Record name | 4-BROMO-2'-CHLOROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
464190-33-8 | |
| Record name | 4-BROMO-2'-CHLOROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





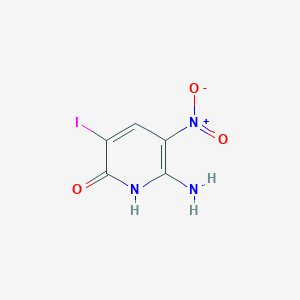

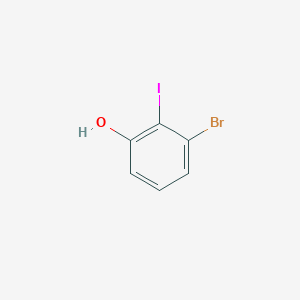
![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)


